molecular formula C6H11NO4 B082242 6-Nitrohexanoic acid CAS No. 10269-96-2

6-Nitrohexanoic acid

Cat. No.: B082242
CAS No.: 10269-96-2
M. Wt: 161.16 g/mol
InChI Key: RDMHCTBEKVBKLF-UHFFFAOYSA-N
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Description

Scientific Research Applications

6-Nitrohexanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including 6-aminohexanoic acid, which is a precursor for Nylon-6 production.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving nitro compounds.

    Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.

    Industry: It is used in the production of polymers and other materials with specific properties.

Safety and Hazards

6-Nitrohexanoic acid is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It’s known that this compound may be used in the synthesis of 6-aminohexanoic acid , which suggests that it could interact with enzymes or proteins involved in this process.

Mode of Action

It’s known that it can be used in the synthesis of other compounds , suggesting that it may undergo chemical reactions to interact with its targets. More research is needed to fully understand its mode of action.

Biochemical Pathways

It’s known that it can be used in the synthesis of 6-aminohexanoic acid , which is a monomer used in the production of Nylon-6. This suggests that it may play a role in the biochemical pathways related to polymer synthesis.

Result of Action

It’s known that it can be used in the synthesis of other compounds , suggesting that it may have a role in chemical reactions leading to the production of these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Nitrohexanoic acid can be synthesized through the nitration of hexanoic acid. The nitration process typically involves the reaction of hexanoic acid with a nitrating agent such as nitric acid (HNO3) in the presence of a catalyst. The reaction conditions often include controlled temperature and pressure to ensure the selective nitration at the sixth carbon position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors where hexanoic acid is subjected to nitration under optimized conditions. The use of catalysts such as vanadium (V) or copper (II) can enhance the selectivity and yield of the desired product. The reaction is typically carried out at elevated temperatures and pressures to achieve efficient conversion.

Chemical Reactions Analysis

Types of Reactions: 6-Nitrohexanoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The nitro group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Reduction: 6-Aminohexanoic acid.

    Substitution: Various substituted hexanoic acid derivatives.

    Oxidation: Hexanoic acid derivatives such as esters or amides.

Comparison with Similar Compounds

    6-Aminohexanoic acid: A reduction product of 6-nitrohexanoic acid, used in the production of Nylon-6.

    Hexanoic acid: The parent compound, which lacks the nitro group.

    6-Bromohexanoic acid: Another derivative of hexanoic acid with a bromine atom instead of a nitro group.

Uniqueness: this compound is unique due to the presence of the nitro group, which imparts distinct reactivity and properties compared to its analogs. The nitro group makes it a versatile intermediate for various chemical transformations and applications in different fields.

Properties

IUPAC Name

6-nitrohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c8-6(9)4-2-1-3-5-7(10)11/h1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMHCTBEKVBKLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CC[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399010
Record name 6-Nitrohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10269-96-2
Record name 6-Nitrohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Nitrocaproic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does (S)-2-amino-6-nitrohexanoic acid interact with human arginase I and what are the implications of this interaction?

A1: (S)-2-amino-6-nitrohexanoic acid demonstrates binding affinity to human arginase I with a Kd of 60 μM, as determined through surface plasmon resonance. [] The interaction is primarily driven by multiple nitro-metal coordination bonds formed between the nitro group of the compound and the manganese ions within the binuclear manganese cluster of the enzyme. [] This binding interaction suggests potential inhibitory activity of (S)-2-amino-6-nitrohexanoic acid towards human arginase I. Further research is needed to explore the functional consequences of this interaction and assess its potential therapeutic implications.

Q2: What insights do we have into the structural details of the interaction between (S)-2-amino-6-nitrohexanoic acid and human arginase I?

A2: X-ray crystallography studies of the complex formed between (S)-2-amino-6-nitrohexanoic acid and human arginase I, resolved at 1.6 Å, provide a detailed view of their interaction. [, ] The crystal structure reveals the multiple nitro-metal coordination bonds formed between the nitro group of (S)-2-amino-6-nitrohexanoic acid and the manganese ions in the enzyme's binuclear manganese cluster. [] This structural information is crucial for understanding the binding mechanism and designing potential inhibitors with improved affinity and specificity for human arginase I.

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